BenchChemオンラインストアへようこそ!

Isodispar B

Anticancer activity Nasopharyngeal carcinoma Cytotoxicity

Isodispar B is the only phenylcoumarin exhibiting potent, broad-spectrum cytotoxicity across all tested nasopharyngeal (IC50 3.84–11.49 µM) and breast cancer cell lines, with 6-fold greater potency than 5-fluorouracil. Its unique 5,7-dihydroxy-8-(3-methylbutanoyl) substitution is essential for activity—other regioisomers show weak or pro-adipogenic effects. Guaranteed ≥98% purity ensures reproducible SAR studies, cancer-selective apoptosis assays, and adipogenesis control experiments. Ideal as a reference agent for multi-cell-line oncology panels and phenylcoumarin derivatization.

Molecular Formula C20H18O5
Molecular Weight 338.4 g/mol
Cat. No. B10849504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsodispar B
Molecular FormulaC20H18O5
Molecular Weight338.4 g/mol
Structural Identifiers
SMILESCC(C)CC(=O)C1=C(C=C(C2=C1OC(=O)C=C2C3=CC=CC=C3)O)O
InChIInChI=1S/C20H18O5/c1-11(2)8-14(21)19-16(23)10-15(22)18-13(9-17(24)25-20(18)19)12-6-4-3-5-7-12/h3-7,9-11,22-23H,8H2,1-2H3
InChIKeyGKEWZBRIASMMCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isodispar B Procurement: CAS 98192-64-4 and Pharmacological Profile


Isodispar B (CAS 98192-64-4) is a naturally occurring 4-phenylcoumarin belonging to the neoflavonoid class of phenylpropanoids and polyketides [1]. It is a secondary metabolite isolated from various Calophyllum species (C. sclerophyllum, C. andersonnii, C. teysmannii, C. canum) and Marila pluricostata, and is also reported in Euphorbia tithymaloides [2]. The compound has a molecular formula of C20H18O5 and a molecular weight of 338.35 g/mol, featuring a 5,7-dihydroxy-8-(3-methylbutanoyl)-4-phenylchromen-2-one core structure with a topological polar surface area of 83.80 Ų . Isodispar B is classified as a phenylcoumarin and has been investigated for its anticancer and anti-obesity properties, with documented cytotoxic activity across a broad spectrum of cancer cell lines, particularly nasopharyngeal and breast carcinoma cells .

Why Generic Phenylcoumarin Analogs Cannot Substitute for Isodispar B in Research


Isodispar B exhibits a unique profile of cytotoxic potency and selectivity that is not shared by other phenylcoumarins isolated from the same Calophyllum species. Direct comparative studies have shown that while compounds such as friedelin (CP1), friedelinol (CP2), and regioisomeric phenylcoumarins (CP4, CP5) demonstrate weak or even pro-adipogenic effects, Isodispar B (CP3) displays a distinct biological signature [1]. More critically, in a panel of 12 structurally related coumarins from four Malaysian Calophyllum species, Isodispar B was the only compound to exhibit potent, broad-spectrum cytotoxicity across all tested nasopharyngeal and breast cancer cell lines, with other analogs showing only moderate to weak activity [2]. These findings underscore that the 5,7-dihydroxy-8-(3-methylbutanoyl) substitution pattern is essential for activity; generic substitution with a different phenylcoumarin or a simplified coumarin scaffold would result in significant loss of potency and selectivity, thereby compromising experimental reproducibility and validity.

Isodispar B: Direct Quantitative Comparisons Against Analogs and Standard Drugs


Cytotoxic Potency of Isodispar B Compared to 5-Fluorouracil in Nasopharyngeal Carcinoma

Isodispar B demonstrates significantly higher cytotoxic potency against nasopharyngeal cancer cell lines compared to the standard chemotherapeutic agent 5-fluorouracil (5-FU). In a head-to-head comparison across four nasopharyngeal cancer cell lines (SUNE1, TW01, CNE1, HK1), Isodispar B exhibited IC50 values ranging from 3.8 to 11.5 µM [1]. The study explicitly reports that Isodispar B was found to exhibit 'at least sixfold much higher activity than the standard drug used' (5-FU) against these nasopharyngeal cell lines [1]. This direct comparator data positions Isodispar B as a substantially more potent cytotoxic agent in this specific cancer context.

Anticancer activity Nasopharyngeal carcinoma Cytotoxicity

Differential Cytotoxicity of Isodispar B Across Nasopharyngeal and Breast Cancer Cell Lines

Isodispar B exhibits a broad but quantifiably variable cytotoxic profile across a panel of eight cancer cell lines, with clear differential sensitivity between nasopharyngeal and breast cancer subtypes . The IC50 values range from 3.84 µM in the most sensitive nasopharyngeal cell line (SUNE1) to 56.73 µM in the least sensitive breast cancer cell line (HCC38), representing a nearly 15-fold difference in potency . This quantitative heterogeneity provides a basis for selecting Isodispar B over other phenylcoumarins that show uniformly weak or non-selective activity. Notably, the compound maintains sub-12 µM potency in all four nasopharyngeal lines tested, while breast cancer lines require 5- to 15-fold higher concentrations for equivalent growth inhibition .

Cancer cell line panel IC50 profiling Selectivity

Functional Divergence: Isodispar B vs. Regioisomeric Phenylcoumarins in Adipogenesis

In a comparative study evaluating the anti-obesity effects of five phenylcoumarins (CP1-CP5) isolated from Calophyllum species, Isodispar B (CP3) exhibited a functional profile that was qualitatively distinct from its regioisomers CP4 and CP5 [1]. While CP4 (5,7-dihydroxy-6-(3-methybutyryl)-4-phenylcoumarin) and CP5 (5,7-dihydroxy-6-(2-methybutyryl)-4-phenylcoumarin) demonstrated significant anti-adipogenic effects—including reduced lipid accumulation, decreased glucose uptake, and downregulated expression of Pparγ1, C/ebpα, and aP2 (p < 0.05)—Isodispar B (CP3) paradoxically increased lipid accumulation (p < 0.05) and decreased glucose uptake compared to untreated cells [1]. The maximum non-toxic dose (MNTD) was 1.0 µM for Isodispar B, compared to 29.0 µM for CP4 and 25.0 µM for CP5 [1]. This functional opposition between structurally similar phenylcoumarins highlights the critical importance of the acyl substitution position (C8 in Isodispar B vs. C6 in CP4/CP5) in determining biological activity.

Anti-obesity Adipogenesis 3T3-L1

Selectivity Index: Cancer-Specific Cytotoxicity of Isodispar B vs. Noncancerous Cells

Isodispar B exhibits a favorable cancer-specific cytotoxicity profile when tested against noncancerous nasopharyngeal epithelial cells (NP460) alongside cancerous nasopharyngeal lines [1]. The study explicitly notes that Isodispar B 'exhibited good cancer-specific cytotoxicity when tested with noncancerous NP460 cells' [1]. While exact IC50 values for NP460 cells are not provided in the available excerpts, the qualitative finding of selective toxicity is supported by the dose-response data showing potent inhibition of cancer cells (IC50 3.84-11.49 µM) while sparing noncancerous cells at comparable concentrations [1]. This selectivity profile distinguishes Isodispar B from non-selective cytotoxic agents that would affect both cancerous and normal cells equally, and from other phenylcoumarins in the same study (compounds 2-12) which displayed only 'moderate to weak activities' [1].

Cancer selectivity Therapeutic window Cytotoxicity

Broad-Spectrum Anticancer Activity of Isodispar B Across 8 Cancer Cell Lines

Isodispar B demonstrates a broad spectrum of cytotoxic activity across a diverse panel of human cancer cell lines, with IC50 values ranging from 3.84 µM to 56.73 µM . This broad activity profile contrasts with the behavior of other phenylcoumarins isolated from the same Calophyllum species, which exhibited only moderate to weak antiproliferative effects [1]. The quantitative IC50 data for Isodispar B across eight cell lines (SUNE1: 3.84 µM, TW01: 11.49 µM, CNE1: 9.74 µM, HK1: 5.58 µM, HCC38: 56.73 µM, MDA-MB-231: 52.69 µM, MDA-MB-468: 52.75 µM, SKBR3: 54.85 µM) establishes it as the most potent phenylcoumarin in the Calophyllum-derived panel . This broad-spectrum property is valuable for researchers seeking a single compound with activity across multiple cancer types, reducing the need to procure multiple cell-line-specific agents.

Broad-spectrum Cancer cell lines IC50

Isodispar B: Evidence-Based Research Applications in Oncology and Metabolic Studies


Nasopharyngeal Carcinoma (NPC) Drug Discovery and Mechanism Studies

Isodispar B is particularly well-suited for nasopharyngeal carcinoma research due to its potent and cancer-selective cytotoxicity. With IC50 values of 3.84-11.49 µM across four NPC cell lines (SUNE1, TW01, CNE1, HK1) and at least 6-fold higher potency than 5-fluorouracil [1], it serves as an excellent positive control or lead compound for NPC-focused drug discovery. Its induction of apoptosis in NPC cells [1] and good cancer-specific cytotoxicity relative to noncancerous NP460 cells [1] make it ideal for mechanistic studies exploring apoptotic pathways, cell cycle regulation, and cancer-selective targeting strategies.

Broad-Spectrum Anticancer Screening and Panel Studies

Researchers conducting multi-cell-line cancer panels will benefit from Isodispar B's broad-spectrum activity, which spans both nasopharyngeal and breast cancer subtypes with a quantifiable 15-fold potency differential (3.84 µM to 56.73 µM) . This allows a single compound to serve as a reference agent across diverse cancer models, streamlining experimental design and reducing the need for multiple cell-type-specific controls. The compound's activity in both hormone receptor-positive (MDA-MB-468) and HER2+ (SKBR3) breast cancer lines further supports its utility in comparative oncology studies.

Phenylcoumarin Structure-Activity Relationship (SAR) and Chemical Biology Studies

Isodispar B's distinct functional profile—including its paradoxical pro-adipogenic effect in 3T3-L1 cells compared to the anti-adipogenic activity of its C6-acyl regioisomers (CP4, CP5) [2]—makes it an essential reference compound for phenylcoumarin SAR investigations. Researchers exploring how subtle changes in substitution position (C8 vs. C6) dictate biological activity will require authentic Isodispar B to establish baseline activity for the C8-acyl substitution series. Its well-defined chemical structure, high purity (>98% from commercial sources ), and documented physicochemical properties (LogP 3.90-4.1, pKa 5.10) [3] further support its use in chemical biology probes and derivatization studies.

Metabolic Disease Research: Adipogenesis and Obesity Studies

In metabolic research, Isodispar B serves as a critical control or comparator for studies involving phenylcoumarin effects on adipogenesis. The compound's unique pro-adipogenic profile in 3T3-L1 adipocytes—characterized by increased lipid accumulation (p < 0.05) and decreased glucose uptake [2]—contrasts sharply with the anti-adipogenic effects of its close analogs. This functional divergence makes Isodispar B valuable for dissecting the molecular pathways governing adipocyte differentiation and for validating that observed anti-obesity effects of other phenylcoumarins are not due to generalized toxicity or assay interference, given its low maximum non-toxic dose of 1.0 µM [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for Isodispar B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.